N-(Adamantan-1-YL)-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide
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Overview
Description
N-(Adamantan-1-YL)-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide: is a complex organic compound that features a unique combination of adamantane, chlorophenyl, and nitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-YL)-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
Formation of Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling with Chlorophenyl Sulfide: The functionalized adamantane is then reacted with 4-chlorophenyl sulfide under suitable conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Nitration: The resulting intermediate is subjected to nitration using a nitrating agent like nitric acid or a nitrating mixture (e.g., sulfuric acid and nitric acid) to introduce the nitro group.
Amidation: Finally, the nitro-substituted intermediate is reacted with an amine to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-YL)-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-(Adamantan-1-YL)-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be explored for creating novel materials with specific properties, such as enhanced stability or reactivity.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-(Adamantan-1-YL)-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(Adamantan-1-YL)-4-[(4-bromophenyl)sulfanyl]-3-nitrobenzamide
- N-(Adamantan-1-YL)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide
- N-(Adamantan-1-YL)-4-[(4-fluorophenyl)sulfanyl]-3-nitrobenzamide
Uniqueness
N-(Adamantan-1-YL)-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions compared to other halogenated or substituted phenyl derivatives. This uniqueness can be leveraged in designing compounds with specific properties or activities.
Properties
Molecular Formula |
C23H23ClN2O3S |
---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-(4-chlorophenyl)sulfanyl-3-nitrobenzamide |
InChI |
InChI=1S/C23H23ClN2O3S/c24-18-2-4-19(5-3-18)30-21-6-1-17(10-20(21)26(28)29)22(27)25-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-6,10,14-16H,7-9,11-13H2,(H,25,27) |
InChI Key |
OGZHWYVGMLMGBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)SC5=CC=C(C=C5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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